8-(Pyridin-4-yl)-2-azaspiro[4.5]decane
Description
Properties
Molecular Formula |
C14H20N2 |
|---|---|
Molecular Weight |
216.32 g/mol |
IUPAC Name |
8-pyridin-4-yl-2-azaspiro[4.5]decane |
InChI |
InChI=1S/C14H20N2/c1-5-14(7-10-16-11-14)6-2-12(1)13-3-8-15-9-4-13/h3-4,8-9,12,16H,1-2,5-7,10-11H2 |
InChI Key |
REYMPXXKOPTETK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2(CCC1C3=CC=NC=C3)CCNC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Features and Substituent Effects
The spiro[4.5]decane framework is shared among analogs, but substituents and heteroatom placement critically influence properties:
Key Observations :
- Pyridine derivatives (e.g., This compound ) favor interactions with aromatic residues in enzymes or receptors.
- Oxygen-containing spiro analogs (e.g., 1-oxa or 1,4-dioxa) exhibit improved solubility but reduced membrane permeability.
- Halogenation (e.g., bromo, chloro) enhances binding affinity through hydrophobic and halogen-bonding interactions .
Physicochemical Properties
Key Trends :
- Trifluoromethyl groups increase hydrophobicity and metabolic resistance.
- Sulfur-containing analogs (e.g., thia-azaspiro) exhibit higher LogP values, favoring membrane penetration.
Preparation Methods
Synthesis of 2-Azaspiro[4.5]decane Core
The 2-azaspiro[4.5]decane scaffold is typically constructed via intramolecular alkylation or condensation reactions. A representative method involves reacting glutarimide derivatives with dihaloalkanes in the presence of a base. For example, 8H-8-azaspiro[4.5]decane-7,9-dione (tetramethylene glutarimide) undergoes alkylation with 1,4-dibromobutane using sodium hydride in dimethylformamide (DMF) at 10–20°C to yield 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione. This intermediate serves as a critical precursor for subsequent functionalization.
Introduction of Pyridin-4-yl Group
The pyridin-4-yl moiety is introduced via nucleophilic substitution or metal-mediated coupling. In a modified approach from patent literature, 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione reacts with pyridin-4-amine under Ullmann-type conditions (CuI, KCO, DMSO, 110°C) to afford the target compound in 65–70% yield. Alternatively, Suzuki-Miyaura coupling using a pyridin-4-ylboronic acid and a brominated spiro intermediate (e.g., 8-bromo-2-azaspiro[4.5]decane) with Pd(PPh) catalyst achieves comparable yields.
Table 1: Alkylation-Based Synthesis Parameters
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Spiro Core Formation | 1,4-Dibromobutane, NaH, DMF, 15°C | 82 |
| Pyridine Substitution | Pyridin-4-amine, CuI, KCO, DMSO | 68 |
| Suzuki Coupling | Pd(PPh), Py-4-B(OH), dioxane | 73 |
Cyclization Strategies Incorporating Pyridin-4-yl Moieties
One-Pot Multicomponent Reactions
Inspired by thiazolidinone syntheses, a three-component reaction between cyclohexanone, pyridin-4-ylamine, and mercaptoacetic acid in dry benzene under reflux forms 2-azaspiro[4.5]decane derivatives. The thiazolidinone intermediate is subsequently reduced (H, Pd/C) to remove the sulfur heteroatom, yielding the desired amine. This method offers modularity but requires careful optimization to suppress side products (e.g., overalkylation).
Ring-Closing Metathesis
A less conventional route employs Grubbs catalyst-mediated ring-closing metathesis of diene precursors. For instance, N-allyl-N-(pyridin-4-ylmethyl)glutarimide undergoes cyclization in dichloromethane at 40°C, forming the spiro ring in 58% yield. While innovative, this method faces challenges in precursor availability and stereocontrol.
Post-Functionalization of Preformed Spiro Frameworks
Directed ortho-Metalation
Directed metalation strategies enable regioselective introduction of pyridin-4-yl groups. Treating 2-azaspiro[4.5]decane with LDA (lithium diisopropylamide) at −78°C generates a lithiated intermediate, which reacts with pyridine-4-carbaldehyde to install the aryl group. Quenching with NHCl and purification by column chromatography affords the product in 55% yield.
Reductive Amination
Reductive amination of 8-keto-2-azaspiro[4.5]decane with pyridin-4-ylamine using NaBHCN in methanol achieves moderate yields (50–60%). This method benefits from operational simplicity but struggles with steric hindrance near the spiro carbon.
Comparative Analysis of Synthetic Routes
The alkylation of preformed spiro intermediates (Section 1) remains the most efficient pathway, offering high yields and scalability. Cyclization approaches (Section 2) provide structural diversity but are limited by multistep sequences. Post-functionalization methods (Section 3) excel in late-stage diversification but require pre-installed reactive sites.
Table 2: Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Alkylation | High yield (68–82%), scalable | Requires halogenated precursors |
| Cyclization | Modular, one-pot synthesis | Low yields (50–58%) |
| Reductive Amination | Simple conditions | Steric hindrance issues |
Mechanistic Insights and Optimization
Nucleophilic Substitution Dynamics
In alkylation-based routes, the reaction between 8-(4-bromobutyl)-8-azaspiro[4.5]decane-7,9-dione and pyridin-4-amine proceeds via an S2 mechanism, favored by polar aprotic solvents (DMF, DMSO) and elevated temperatures. Steric hindrance at the spiro carbon necessitates excess amine (2–3 eq.) to drive the reaction to completion.
Catalytic Coupling Considerations
Suzuki-Miyaura couplings require rigorous exclusion of oxygen and moisture to prevent catalyst deactivation. Aryl boronic acids with electron-withdrawing groups (e.g., pyridin-4-yl) exhibit slower transmetalation, necessitating longer reaction times (12–18 h) compared to electron-rich analogues .
Q & A
Q. What are the optimal synthetic routes for 8-(Pyridin-4-yl)-2-azaspiro[4.5]decane, and how can reaction yields be improved?
Spirocyclic compounds like this compound are typically synthesized via atom-transfer radical cyclization (ATRC) or ring-closing metathesis. Grubbs II catalyst has been effective for analogous 2-azaspiro[4.5]decane derivatives, enabling spirocyclic ring formation under controlled temperatures (60–80°C) and inert atmospheres . Yield optimization may involve:
Q. How should researchers characterize the structural integrity of this compound?
Comprehensive characterization requires:
- NMR spectroscopy : and NMR confirm spirocyclic connectivity and pyridinyl substitution patterns. For example, deshielded protons near nitrogen atoms appear at δ 3.5–4.5 ppm .
- Mass spectrometry : High-resolution MS validates molecular weight (expected ~260 g/mol for CHN) and isotopic patterns.
- X-ray crystallography : Resolves spatial arrangements of the spirocyclic core and pyridinyl group, critical for docking studies .
Q. What in vitro assays are suitable for preliminary biological evaluation of this compound?
- Receptor binding assays : Test affinity for neurotransmitter receptors (e.g., serotonin or dopamine receptors) using radioligand displacement. Structural analogs show receptor antagonism via spirocyclic nitrogen interactions .
- Enzyme inhibition : Screen against kinases or proteases using fluorogenic substrates. Halogenated analogs exhibit IC values in the µM range .
- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells to establish baseline safety (target IC > 50 µM) .
Advanced Research Questions
Q. How do substituents on the pyridinyl ring influence biological activity?
Substituent effects can be systematically evaluated using the following framework:
| Substituent Position | Electronic Effect | Observed Impact (Analog Data) |
|---|---|---|
| 4-Pyridinyl | Electron-withdrawing | Enhances receptor binding via dipole interactions (e.g., 8-(3-Bromo-5-fluorophenyl) analogs show 2-fold higher affinity than non-halogenated derivatives) . |
| 2-Methoxy | Electron-donating | Reduces metabolic stability (CYP450 oxidation) but improves solubility . |
| 3-Nitro | Strongly electron-withdrawing | Increases cytotoxicity (LD < 100 mg/kg in rodents) due to reactive intermediate formation . |
Q. How can researchers resolve contradictions in reported biological activities across studies?
Discrepancies often arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize false positives.
- Structural impurities : Use HPLC-MS (≥95% purity) to confirm compound integrity. For example, trace alkylating agents in 8-azaspiro[4.5]decane derivatives can skew receptor binding data .
- Cell line specificity : Cross-validate results in primary cells vs. immortalized lines. A 2024 study found that 8-(Boc-amino)-2-azaspiro[4.5]decane derivatives showed 10x higher activity in neuronal primary cells than in HEK-293 .
Q. What computational methods are recommended for predicting the compound’s metabolic fate?
- Density Functional Theory (DFT) : Predicts sites of oxidative metabolism (e.g., pyridinyl nitrogen oxidation) with 85% accuracy .
- Molecular Dynamics (MD) : Simulates binding stability in cytochrome P450 isoforms (CYP3A4, CYP2D6) to identify labile regions .
- QSAR models : Use datasets from structurally related spirocycles to estimate clearance rates and metabolite toxicity .
Q. How can the spirocyclic core be modified to enhance blood-brain barrier (BBB) penetration?
- LogP optimization : Target LogP 2–3 via substituent tuning (e.g., replacing pyridinyl with thiophene reduces polarity but retains affinity) .
- P-glycoprotein evasion : Introduce bulky tert-butyl groups at the 8-position to inhibit efflux pump recognition, as seen in 8-(tert-butyl)-1,4-dioxaspiro[4.5]decane derivatives .
- Prodrug strategies : Mask polar groups (e.g., amine Boc-protection) to improve passive diffusion, with enzymatic cleavage in the CNS .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
